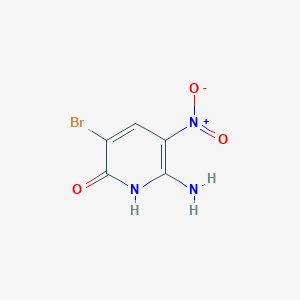

6-Amino-3-bromo-5-nitro-pyridin-2-ol

描述

Overview of the Chemical Compound 6-Amino-3-bromo-5-nitro-pyridin-2-ol within Pyridine (B92270) Scaffold Research

The pyridine scaffold is often described as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of therapeutic agents. nih.gov Research into the functionalization of this scaffold is a major focus of drug discovery, aiming to generate novel candidates with enhanced biological activity. nih.govresearchgate.net

Within this context, this compound represents a highly functionalized and promising building block. Its structure contains multiple reactive sites that can be selectively addressed to build molecular diversity.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1935346-20-5 bldpharm.com |

| Molecular Formula | C₅H₄BrN₃O₃ bldpharm.com |

| Molecular Weight | 234.01 g/mol |

| MDL Number | MFCD28400738 bldpharm.com |

The strategic arrangement of its functional groups dictates its utility in research:

The bromo group at the 3-position is a key site for metal-catalyzed cross-coupling reactions, allowing for the introduction of various carbon-based substituents.

The amino group at the 6-position can act as a nucleophile or be transformed into other functional groups.

The nitro group at the 5-position activates the ring and can be reduced to an amino group for further derivatization.

The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridin-2-one form, offering additional reaction pathways at the oxygen or nitrogen atoms.

This combination of features makes this compound an attractive starting material for the synthesis of complex pyridine-based molecules.

Scope and Objectives of Research on this compound

The primary research interest in a highly functionalized intermediate like this compound is its application as a versatile building block in synthetic chemistry. The overarching objectives of its study can be summarized as follows:

Development of Novel Synthetic Methodologies: Research is focused on exploring the selective reactivity of the different functional groups. This involves developing protocols to modify one group while leaving the others intact, thereby enabling the controlled and systematic construction of complex target molecules.

Synthesis of Novel Heterocyclic Libraries: The compound serves as a scaffold for generating libraries of novel pyridine derivatives. By systematically reacting the bromo, amino, and nitro groups, chemists can create a diverse set of compounds for screening in drug discovery programs. researchgate.net

Exploration of Pharmacological Potential: Given the established biological importance of aminopyridine and nitropyridine scaffolds, a key objective is to synthesize derivatives of this compound and evaluate their potential as therapeutic agents. rsc.orgontosight.ai The pyridine nucleus is a core component of many drugs with antibacterial, antiviral, and other activities, making this a promising avenue of investigation. nih.govresearchgate.net

Materials Science Applications: Functionalized pyridines are also of interest in materials science. Research may explore the incorporation of this compound or its derivatives into larger systems to create new materials with specific electronic or optical properties.

In essence, the research scope for this compound is centered on leveraging its dense functionalization to access new chemical space and discover novel molecules with valuable properties.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure

3D Structure

属性

IUPAC Name |

6-amino-3-bromo-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFLYUZOCFZUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol

The synthesis of a polysubstituted pyridine (B92270) ring, such as that in this compound, requires careful strategic planning to ensure correct regiochemistry of the functional groups. The electron-donating amino and hydroxyl groups, combined with the electron-withdrawing nitro group, dictate the reactivity and orientation of incoming substituents.

Sequential Functionalization via Halogenation and Nitration of Pyridine Intermediates

A primary and logical approach to the synthesis of this compound is the stepwise functionalization of a pre-existing pyridine core. A plausible synthetic route begins with 6-amino-pyridin-2-ol. In this precursor, the amino (-NH2) and hydroxyl (-OH) groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution.

The synthetic sequence would proceed as follows:

Bromination: The first step would be the selective bromination of 6-amino-pyridin-2-ol. The positions ortho and para to the activating groups are C3 and C5. Due to the combined directing effect of the C6-amino and C2-hydroxyl groups, electrophilic attack is highly favored at these positions. Electrophilic bromination, using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid, can be controlled to achieve mono-bromination, yielding 6-Amino-3-bromo-pyridin-2-ol. researchgate.net

Nitration: The subsequent step is the nitration of the brominated intermediate. The presence of the bromo substituent at the C3 position, along with the still-activating amino and hydroxyl groups, directs the incoming nitro group to the C5 position. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. A well-documented procedure for a similar compound, the nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine, demonstrates the feasibility of this step. orgsyn.org This established methodology supports the directed nitration of 6-Amino-3-bromo-pyridin-2-ol to the C5 position, completing the synthesis of the target molecule.

This sequential approach is advantageous as it builds upon a simple starting material and utilizes the inherent directing effects of the substituents to control the regiochemical outcome.

Selective Reduction of Nitro Groups to Amino Functionalities in Pyridine Systems

This pathway could be conceptualized as:

Synthesis of a Dinitro Precursor: The synthesis would begin with a suitable pyridin-2-ol, which would be subjected to bromination to yield 3-bromo-pyridin-2-ol. This intermediate would then undergo dinitration to produce 3-bromo-5,6-dinitro-pyridin-2-ol.

Selective Reduction: The key step is the chemoselective reduction of one of the two nitro groups. In polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com Reagents such as ammonium sulfide or sodium sulfide in aqueous or alcoholic solutions are commonly used for the selective reduction of one nitro group in the presence of others. stackexchange.comresearchgate.net In the case of 3-bromo-5,6-dinitro-pyridin-2-ol, the C6-nitro group might be more accessible to reduction than the C5-nitro group, leading to the formation of the desired this compound. The literature on dinitropyridines confirms that selective reduction of one nitro group is a viable synthetic operation. researchgate.net

This method offers a different strategic approach, relying on the selective reactivity of functional groups to achieve the final structure.

Multi-step Convergent Syntheses of this compound

Convergent synthesis involves the preparation of molecular fragments separately, which are then combined to form the final product. For highly substituted pyridines, multi-component reactions (MCRs) represent a powerful convergent approach, allowing the construction of the heterocyclic ring from acyclic precursors in a single step. researchgate.net

A hypothetical convergent synthesis for this compound could involve a variation of the Hantzsch pyridine synthesis or related MCRs. researchgate.net This would entail the condensation of three or more simple starting materials that contain the necessary fragments of the final molecule. For instance, the reaction could involve:

An activated methylene compound, such as cyanoacetamide, to provide the C5 and C6 atoms and the C6-amino group.

A 1,3-dicarbonyl compound or its equivalent, functionalized with bromine and a nitro group precursor, to provide the C2, C3, and C4 atoms.

An ammonia source to complete the pyridine ring.

While experimentally challenging, this approach is highly efficient, building molecular complexity rapidly and avoiding lengthy linear sequences with multiple purification steps. The development of such MCRs is a key area in modern heterocyclic chemistry. nih.gov

Optimization of Reaction Conditions and Yields in Pyridine Functionalization

The efficiency of any synthetic route, particularly in pyridine chemistry, is highly dependent on the optimization of reaction conditions. Factors such as solvent, temperature, catalyst, and reagent stoichiometry can dramatically influence the yield and purity of the product. For instance, in the bromination step of a pyridine derivative, the choice of brominating agent and solvent can control the regioselectivity and prevent the formation of poly-brominated byproducts. mdpi.com

The following table illustrates how reaction conditions can be optimized for a representative electrophilic bromination reaction on an activated pyridine ring.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Observations |

| 1 | Br₂ | Acetic Acid | 25 | 65 | Mixture of mono- and di-brominated products |

| 2 | Br₂ | H₂SO₄ (fuming) | 130 | 75 | Primarily 3-bromination, harsh conditions researchgate.net |

| 3 | NBS | CCl₄ | 80 | 85 | Selective mono-bromination |

| 4 | NBS | Acetonitrile | 25 | 92 | High selectivity, milder conditions mdpi.com |

This table is illustrative and based on general findings for pyridine bromination.

Careful screening of these parameters is crucial for developing a robust and high-yielding synthesis of this compound.

Derivatization Strategies for this compound

The functional groups present on the this compound ring offer multiple avenues for further chemical modification, enabling the synthesis of a diverse library of related compounds.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, and this property is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this compound, the bromine atom at the C3 position serves as a good leaving group. The nitro group at C5, being para to the nitrogen atom (in the pyridin-2-one tautomer) and ortho/para to other positions, activates the ring for nucleophilic attack. stackexchange.com

A variety of nucleophiles can be employed to displace the bromide, leading to a range of C3-substituted derivatives. The general mechanism involves the attack of the nucleophile on the C3 carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. libretexts.org Subsequent loss of the bromide ion re-aromatizes the ring to yield the substituted product.

The table below outlines potential derivatization reactions via SNAr.

| Nucleophile (Nu⁻) | Reagent Example | Product: 6-Amino-5-nitro-3-(Nu)-pyridin-2-ol |

| Methoxide (CH₃O⁻) | Sodium methoxide | 6-Amino-3-methoxy-5-nitro-pyridin-2-ol |

| Azide (N₃⁻) | Sodium azide | 6-Amino-3-azido-5-nitro-pyridin-2-ol |

| Thiophenoxide (PhS⁻) | Sodium thiophenoxide | 6-Amino-5-nitro-3-(phenylthio)-pyridin-2-ol |

| Piperidine | Piperidine | 6-Amino-5-nitro-3-(piperidin-1-yl)-pyridin-2-ol |

| Cyanide (CN⁻) | Sodium cyanide | 6-Amino-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile |

This reactivity provides a powerful tool for the late-stage functionalization of the molecule, allowing for the introduction of diverse chemical functionalities at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The structure of this compound incorporates a bromine atom at the C3 position, making it a suitable substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. libretexts.orgnih.gov This reaction is instrumental in the synthesis of biaryl compounds and is widely applied in medicinal chemistry and materials science. nih.govnih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

For a substrate like this compound, the reaction would occur at the C-Br bond. However, the presence of unprotected amino (-NH2) and hydroxyl (-OH) groups presents potential challenges. These groups can coordinate with the palladium catalyst, potentially retarding or inhibiting the catalytic cycle. nih.gov Despite these challenges, successful Suzuki-Miyaura couplings have been reported for various unprotected halo-aminopyridines. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Modern catalyst systems, often employing bulky electron-rich phosphine ligands such as RuPhos or BrettPhos, have shown remarkable efficiency in coupling challenging substrates. nih.govnih.gov

Research on analogous compounds, such as 3-bromo-2-aminopyridine and 5-bromo-2-methylpyridin-3-amine, demonstrates the feasibility of such transformations. nih.govnih.gov Typical conditions involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand, an inorganic base such as K₃PO₄ or Na₂CO₃, and a solvent mixture, often dioxane/water or toluene/water. nih.govbeilstein-journals.orgresearchgate.net

The table below illustrates representative conditions for Suzuki-Miyaura reactions on a generic aminobromopyridine substrate, based on findings from related literature.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminobromopyridine Analogs

| Entry | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (8) | K₃PO₄ | Dioxane/H₂O | 90 | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 95 | 75 |

Note: Data are illustrative and compiled from studies on structurally similar aminobromopyridine compounds to project potential outcomes for this compound.

Transformations Involving the Hydroxyl Group (e.g., Oxidation)

The hydroxyl group in this compound imparts specific reactivity to the molecule. As a pyridin-2-ol, it exists in tautomeric equilibrium with its corresponding pyridone form, 6-amino-3-bromo-5-nitro-1H-pyridin-2-one. The reactivity of the -OH group is a cornerstone of its chemical profile. While it can undergo various transformations such as etherification or conversion to a better leaving group, oxidation presents a key pathway for functionalization. libretexts.orgnih.gov

The oxidation of hydroxyl groups in complex heterocyclic systems can be achieved using a variety of reagents. The choice of oxidant is critical to ensure chemoselectivity, avoiding unwanted reactions with the amino group or the pyridine ring itself. For polyhydroxy compounds, selective oxidation of one hydroxyl group over others is a significant synthetic challenge. nih.gov

Mild oxidizing agents are often preferred. For instance, 2-Iodoxybenzoic acid (IBX) has been used for the selective oxidation of primary hydroxyl groups to aldehydes in polyhydroxy compounds. nih.gov In other heterocyclic systems, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, sodium hypochlorite (NaOCl) has been employed, leading to unexpected but specific oxidative dimerization products rather than simple oxidation of the amino or heterocyclic core. nih.gov This highlights that the reaction outcome is highly dependent on the substrate and conditions.

For this compound, oxidation of the secondary alcohol functionality could potentially lead to the formation of a ketone or other oxidized species, depending on the reaction conditions and the tautomeric form that reacts. The strong electron-withdrawing effect of the nitro group and the electronic influence of the amino and bromo substituents would modulate the reactivity of the pyridinol system.

Table 2: Examples of Oxidizing Agents for Hydroxyl Groups in Heterocyclic/Polyol Systems

| Oxidizing Agent | Substrate Type | Product | Reference |

|---|---|---|---|

| 2-Iodoxybenzoic acid (IBX) | Polyhydroxy iridoid glycoside | Aldehyde | nih.gov |

| Sodium hypochlorite (NaOCl) | 3-Aminothienopyridine | Dimerized pyrrolopyridinedione | nih.gov |

| [Bis(acetoxy)iodo]benzene | ortho-Aminophenyl ketones | Benz[c]isoxazoles | nih.gov |

Note: This table provides examples of oxidation reactions on related functional groups and molecular scaffolds to illustrate potential synthetic routes.

Reactions of the Amino Group (e.g., Hofmann Degradation Pathways)

The amino group is a key functional handle that allows for a wide array of chemical transformations. Common reactions include alkylation, diazotization, and acylation. ncert.nic.in The Hofmann degradation is a specific reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com Therefore, the amino group of this compound itself would not directly undergo Hofmann degradation. Instead, it must first be converted into an amide.

Step 1: Acylation of the Amino Group

The initial step would be the acylation of the primary amino group to form a pyridine carboxamide derivative. This is typically achieved by reacting the amine with an acid chloride or anhydride in the presence of a base, such as pyridine, to neutralize the HCl byproduct. ncert.nic.in For example, reaction with acetyl chloride would yield the corresponding N-acetylated compound.

Step 2: Hofmann Degradation

Once the amide is formed, it can then be subjected to the conditions of the Hofmann degradation. The reaction is carried out by treating the primary amide with bromine in an aqueous or ethanolic solution of a strong base like sodium hydroxide. geeksforgeeks.orgscienceinfo.com The mechanism involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to form an isocyanate. wikipedia.org This isocyanate is then hydrolyzed in the aqueous basic medium to yield the final primary amine, with the loss of the amide's carbonyl group as carbon dioxide. wikipedia.org

This two-step sequence is a "degradation pathway" in the sense that it results in a product with one less carbon atom than the intermediate amide. This methodology is notably used in the synthesis of 3-aminopyridine from nicotinamide. wikipedia.orggeeksforgeeks.org Applying this pathway to an acylated derivative of this compound would theoretically result in the formation of a diaminopyridine derivative, where the new amino group replaces the original carbonyl of the introduced amide.

Table 3: The Two-Step Hofmann Degradation Pathway

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation | R-COCl, Pyridine | N-(3-bromo-5-nitro-2-ol-pyridin-6-yl)amide |

Note: This table outlines the necessary sequence for a Hofmann degradation pathway starting from a primary amino group.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Insights into Electrophilic and Nucleophilic Substitution Processes

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. chempanda.com The presence of multiple substituents on the 6-Amino-3-bromo-5-nitro-pyridin-2-ol ring further modulates its reactivity.

The reactivity of the pyridine ring in this compound is significantly influenced by the powerful activating and deactivating effects of the amino and nitro groups, respectively.

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group at the C5 position strongly deactivates the pyridine ring towards electrophilic attack through both inductive and resonance effects. clockss.org This deactivation makes electrophilic substitution reactions highly unfavorable. Conversely, this strong electron-withdrawing capability is crucial for activating the ring for nucleophilic aromatic substitution (SNAr), as it stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. clockss.orgnih.gov

Amino Group (-NH₂): The amino group at the C6 position is a strong activating group for electrophilic substitution. It donates electron density to the ring via a resonance effect (+M), which would typically enhance the ring's nucleophilicity. However, in this specific molecule, the overwhelming deactivating effect of the nitro group and the pyridine nitrogen likely negates the activating potential of the amino group for EAS. In the context of nucleophilic substitution, the electron-donating nature of the amino group can decrease the electrophilicity of the ring.

The combined influence of the pyridine nitrogen and the nitro group renders the ring highly electron-deficient, making it a prime candidate for nucleophilic aromatic substitution reactions rather than electrophilic ones.

The regioselectivity of substitution reactions on the this compound ring is a consequence of the combined directing effects of all substituents.

Nucleophilic Substitution: For nucleophilic aromatic substitution (SNAr), attack is generally favored at positions ortho- and para- to the electron-withdrawing groups and the ring nitrogen. acs.orgwuxibiology.com In this molecule, the C2 and C4 positions are ortho and para to the pyridine nitrogen, respectively. The C4 and C6 positions are ortho and para to the C5-nitro group. The presence of the nitro group strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. Therefore, the C4 and C6 positions are highly activated. The C2 position is also activated by the ring nitrogen.

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The first step, the nucleophilic attack to form a Meisenheimer complex, is generally the rate-determining step. researchgate.netmdpi.com The stability of this intermediate is a crucial factor in the reaction kinetics. The presence of strong electron-withdrawing groups, such as the nitro group, is essential for stabilizing this anionic intermediate, thereby lowering the activation energy of the reaction. wuxibiology.comwuxiapptec.com

Below is a table showing kinetic data for the reaction of related nitropyridine derivatives with secondary amines, illustrating the influence of substituent positioning on reactivity.

| Compound | Nucleophile | Rate Constant (k₂) M⁻¹s⁻¹ | Relative Rate |

|---|---|---|---|

| 2-Methoxy-3-nitropyridine | Piperidine | 1.15 x 10⁻⁴ | 1 |

| 2-Methoxy-5-nitropyridine | Piperidine | 2.51 x 10⁻² | 218 |

| 2-Methoxy-3-nitropyridine | Pyrrolidine | 6.49 x 10⁻⁵ | 1 |

| 2-Methoxy-5-nitropyridine | Pyrrolidine | 1.41 x 10⁻² | 217 |

Data adapted from kinetic studies on related methoxynitropyridines. researchgate.net

Thermodynamically, the formation of substitution products is generally favorable due to the high stability of the resulting aromatic system and the departure of a stable leaving group. Computational studies on nitropyridine derivatives have been used to calculate thermodynamic properties such as heats of formation, which are indicative of the compound's stability. researchgate.netresearchgate.net

Tautomeric Equilibrium and its Impact on Compound Reactivity

An important characteristic of this compound is its existence in a tautomeric equilibrium with its pyridin-2-one form: 6-Amino-3-bromo-5-nitro-1H-pyridin-2-one. This phenomenon is well-documented for 2-hydroxypyridines. nih.govCurrent time information in Pasuruan, ID.

The position of this equilibrium is highly dependent on the solvent. In polar solvents, the more polar 2-pyridone tautomer is favored, whereas in non-polar solvents and the gas phase, the 2-hydroxypyridine form can be more prevalent. nih.govCurrent time information in Pasuruan, ID.

| Tautomer | Structural Features | Favored in |

|---|---|---|

| This compound (Lactim) | Aromatic hydroxyl group (-OH) | Gas phase, non-polar solvents |

| 6-Amino-3-bromo-5-nitro-1H-pyridin-2-one (Lactam) | Amide-like structure (C=O) | Polar solvents, solid state |

This tautomerism has a profound impact on the compound's reactivity:

The pyridin-2-ol (lactim) form possesses a classic aromatic pyridine ring. Its reactivity will be governed by the principles of aromatic substitution as described above.

The pyridin-2-one (lactam) form contains a conjugated system that includes a nitroalkene moiety. This structure is highly susceptible to nucleophilic addition reactions, particularly Michael addition, at the C4 position, which is activated by the adjacent nitro group. clockss.org

The specific tautomer present under given reaction conditions will therefore determine the likely reaction pathways and products.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

For 6-Amino-3-bromo-5-nitro-pyridin-2-ol, the FT-IR and FT-Raman spectra would be expected to exhibit characteristic bands corresponding to its functional groups. The O-H stretch of the hydroxyl group would appear as a broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group are expected to produce two bands in the 3300-3500 cm⁻¹ region. The nitro group (NO₂) would be characterized by strong asymmetric and symmetric stretching vibrations, anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would likely be observed above 3000 cm⁻¹. The C-Br stretching frequency is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. The pyridine (B92270) ring itself will have a series of characteristic stretching and bending vibrations.

As a close structural analog, experimental and theoretical vibrational data for 2-Amino-3-bromo-5-nitropyridine offer valuable comparative insights. A study combining experimental FT-IR and FT-Raman with Density Functional Theory (DFT) calculations provided a detailed vibrational assignment for this isomer.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for the Analogous Compound 2-Amino-3-bromo-5-nitropyridine (Note: This data is for a structural isomer and is presented for comparative purposes.)

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | 3428 | 3429 |

| N-H Symmetric Stretch | 3318 | 3319 |

| C-H Stretch | 3100 | 3101 |

| C=C, C=N Ring Stretches | 1620, 1568, 1475 | 1621, 1569, 1476 |

| NO₂ Asymmetric Stretch | 1525 | 1526 |

| NH₂ Scissoring | 1620 | 1621 |

| NO₂ Symmetric Stretch | 1340 | 1341 |

| C-N Stretch | 1295 | 1296 |

| C-Br Stretch | 680 | 681 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The pyridine ring has one aromatic proton, which would appear as a singlet in the downfield region (typically δ 7.0-9.0 ppm). The chemical shift of this proton would be influenced by the electronic effects of the surrounding substituents. The protons of the amino group (NH₂) would likely appear as a broad singlet, and the hydroxyl (OH) proton would also be a singlet, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be influenced by the attached functional groups. The carbon atom bearing the hydroxyl group (C2) would be significantly deshielded, as would the carbon atoms attached to the nitro (C5) and amino (C6) groups. The carbon attached to the bromine (C3) would also exhibit a characteristic chemical shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments. COSY would show correlations between coupled protons (though none are expected for the single aromatic proton in the title compound), while HSQC would correlate each proton with its directly attached carbon atom, confirming the C-H connectivity. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on structure-property relationships.)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Ar-H | δ 7.5 - 8.5 |

| NH₂ | δ 5.0 - 7.0 |

| OH | δ 9.0 - 11.0 |

| ¹³C NMR | |

| C2-OH | δ 155 - 165 |

| C3-Br | δ 100 - 110 |

| C4-H | δ 120 - 130 |

| C5-NO₂ | δ 140 - 150 |

| C6-NH₂ | δ 145 - 155 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₅H₄BrN₃O₃. The theoretical exact mass can be calculated with high precision.

Molecular Formula: C₅H₄BrN₃O₃

Theoretical Monoisotopic Mass: 232.9436 Da

HRMS analysis would provide an experimental mass that can be compared to the theoretical value, confirming the elemental composition with a high degree of confidence. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a characteristic feature in the mass spectrum, showing two peaks of nearly equal intensity separated by two mass units (M and M+2).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal information about the compound's structure. Expected fragmentation pathways could include the loss of the nitro group (NO₂), hydroxyl group (OH), or hydrobromic acid (HBr).

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₄BrN₃O₃ |

| Theoretical Exact Mass (Monoisotopic) | 232.9436 Da |

| Expected M+ Peak | [M+H]⁺ = 233.9514 Da |

| Key Isotopic Peak | [M+2+H]⁺ = 235.9494 Da |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the substituted pyridine ring. The presence of chromophores such as the nitro group and the amino group, along with the auxochromic hydroxyl group, will significantly influence the absorption maxima (λ_max). The extended conjugation and the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups are likely to cause a red-shift in the absorption bands compared to unsubstituted pyridine. One would anticipate strong absorption bands in the UV and possibly the near-visible region of the electromagnetic spectrum.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the pyridine ring and the orientation of the substituents. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing. Such data is crucial for understanding the solid-state properties of the material. To date, no published crystal structure for this specific compound is available.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

A foundational step in the computational analysis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol would involve geometry optimization using DFT. This process determines the most stable three-dimensional arrangement of the atoms in the molecule. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be derived.

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and the electronic transitions that govern UV-Visible absorption spectra. For a molecule like this compound, with its electron-donating amino and hydroxyl groups and electron-withdrawing nitro group, a detailed HOMO-LUMO analysis would reveal the pathways of intramolecular charge transfer.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating ability. |

| LUMO Energy | - | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and electronic transitions. |

Note: This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the amino group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding the delocalization of electron density within a molecule. It examines interactions between filled and vacant orbitals, providing quantitative insights into hyperconjugative and conjugative effects. For this compound, NBO analysis would quantify the stabilization energy associated with electron delocalization from the lone pairs of the amino and hydroxyl groups into the pyridine (B92270) ring and the electron-withdrawing nitro group. This would provide a deeper understanding of the molecule's stability and the nature of its chemical bonds.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. A comparison of the calculated spectra with experimental data would allow for a detailed assignment of the vibrational modes to specific functional groups and bond stretches within the molecule. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and simulate the UV-Visible spectrum, providing insights into the molecule's absorption properties.

Theoretical Studies on Tautomeric Stability and Energy Landscapes

The structure of this compound suggests the possibility of tautomerism. The pyridin-2-ol moiety can exist in equilibrium with its pyridin-2-one tautomer. Furthermore, the amino group can participate in imine-enamine tautomerism. A comprehensive theoretical study would involve calculating the relative energies of all possible tautomers in the gas phase and in different solvents. This would allow for the determination of the most stable tautomeric form and provide an understanding of the tautomeric equilibrium, which is crucial for predicting the molecule's chemical behavior and biological activity.

Applications in Organic Synthesis and Material Science

Design and Synthesis of Analogs with Modulated Electronic Properties:There are no studies focused on the synthesis of analogs of 6-Amino-3-bromo-5-nitro-pyridin-2-ol for the purpose of modulating its electronic properties.

Due to the absence of specific research findings for "this compound" in these contexts, it is not possible to provide the requested detailed article, research findings, or data tables. The information required to fulfill the user's instructions is not present in the public domain.

Structure Activity Relationship Sar and Ligand Design Principles Non Clinical Focus

Impact of Substituent Effects (Bromo, Nitro, Amino, Hydroxyl) on Molecular Interactions

The substituents on the pyridine (B92270) ring significantly influence the molecule's electronic distribution and, consequently, its ability to interact with biological macromolecules. The interplay of these groups can create a molecule with specific hydrogen bonding capabilities, hydrophobic interactions, and electrostatic potential.

Bromo Group: The bromine atom at the 3-position is an electron-withdrawing group due to its electronegativity, which can influence the acidity of the neighboring hydroxyl group and the basicity of the ring nitrogen. wikipedia.org Its size also contributes to steric interactions within a binding pocket. Halogen bonds, a type of non-covalent interaction, may also be possible depending on the protein environment. wikipedia.org

Nitro Group: The strongly electron-withdrawing nitro group at the 5-position significantly impacts the electronic character of the aromatic ring, making it more electron-deficient. researchgate.net This can enhance π-π stacking interactions with electron-rich aromatic residues in a protein. The oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Amino Group: In contrast to the bromo and nitro groups, the amino group at the 6-position is a strong electron-donating group. researchgate.net This has a counteracting electronic effect and can serve as a hydrogen bond donor. Its presence is crucial for establishing specific hydrogen bonding patterns with target proteins.

Table 1: Summary of Substituent Effects on Molecular Interactions

| Substituent | Position | Electronic Effect | Potential Molecular Interactions |

| Bromo | 3 | Electron-withdrawing | Steric interactions, halogen bonding |

| Nitro | 5 | Strongly electron-withdrawing | Hydrogen bond acceptor, enhanced π-π stacking |

| Amino | 6 | Strongly electron-donating | Hydrogen bond donor |

| Hydroxyl | 2 | Electron-donating (resonance), Electron-withdrawing (induction) | Hydrogen bond donor and acceptor |

Molecular Docking Studies for Protein-Ligand Interactions (e.g., Enzyme Active Sites)

While specific molecular docking studies for 6-Amino-3-bromo-5-nitro-pyridin-2-ol are not widely published, studies on the related compound, 2-Amino-3-bromo-5-nitropyridine, have demonstrated its potential to interact with the active site of proteins like dihydrofolate synthase. researchgate.netnih.gov In such studies, the amino group and the pyridine nitrogen are often key hydrogen bond donors and acceptors, respectively.

For this compound, a hypothetical docking study into an enzyme active site would likely show the hydroxyl and amino groups forming critical hydrogen bonds with polar residues. The nitro group could also participate in hydrogen bonding or electrostatic interactions. The brominated pyridine core could engage in hydrophobic and π-stacking interactions within the binding pocket. The binding energy and orientation would be highly dependent on the specific topology and amino acid composition of the active site.

Table 2: Potential Interactions in a Hypothetical Enzyme Active Site

| Functional Group | Potential Interacting Protein Residue(s) | Type of Interaction |

| Amino Group | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond Donor |

| Hydroxyl Group | Aspartate, Glutamate, Histidine, Serine, Threonine | Hydrogen Bond Donor/Acceptor |

| Nitro Group | Arginine, Lysine, Asparagine, Glutamine | Hydrogen Bond Acceptor |

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Bromo Group | Leucine, Isoleucine, Valine | Hydrophobic/Van der Waals |

Rational Design of Derivatives for Specific Molecular Recognition

The structure of this compound serves as a template for the rational design of derivatives with enhanced affinity and selectivity for a specific molecular target. By systematically modifying the substituents, one can fine-tune the molecule's properties.

Modification of the Bromo Group: Replacing the bromine with other halogens (e.g., chlorine or fluorine) could modulate the steric and electronic properties. Alternatively, its replacement with small alkyl groups could probe hydrophobic pockets in the binding site.

Modification of the Nitro Group: The nitro group could be replaced with other electron-withdrawing groups like a cyano or a sulfonyl group to alter the electronic landscape and hydrogen bonding capabilities. Reduction of the nitro group to an amino group would introduce another hydrogen bond donor and significantly change the electronic properties.

Modification of the Amino Group: Acylation or alkylation of the amino group could introduce new interaction points and alter its hydrogen bond donating capacity. These modifications can also be used to explore larger regions of a binding pocket.

Modification of the Hydroxyl Group: Etherification of the hydroxyl group would remove its hydrogen bond donating ability but could introduce new hydrophobic interactions.

The design of such derivatives is often guided by computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to predict the impact of these modifications on binding affinity before undertaking synthetic efforts. nih.gov

Future Research Trajectories and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol will likely focus on environmentally benign methodologies. Traditional synthetic routes for highly substituted pyridines can involve harsh reagents and generate significant waste. Emerging trends point towards the adoption of greener alternatives. For instance, the use of natural product-derived catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, has been explored for the synthesis of other bioactive pyridone derivatives, offering a non-hazardous approach. Another avenue involves modifying existing multi-step syntheses to improve yields and reduce the use of hazardous materials, a strategy that has been successfully applied to other brominated nitropyridines.

Future research could explore one-pot syntheses, which streamline reaction sequences, minimize purification steps, and consequently reduce solvent usage and waste generation. Catalytic methods, particularly those employing earth-abundant metals, are also anticipated to replace stoichiometric reagents, further enhancing the sustainability of the synthesis.

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The reactivity of the this compound scaffold presents numerous opportunities for exploration. The interplay of the amino, bromo, and nitro substituents on the pyridin-2-ol ring can be exploited to achieve novel transformations. For example, the bromine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position.

Unconventional transformations, such as those initiated by photochemical or electrochemical means, could unlock new reactivity patterns that are not accessible through traditional thermal methods. These techniques can offer milder reaction conditions and unique selectivities. Research into the regioselective manipulation of the various functional groups will be crucial for creating a library of derivatives with diverse biological and material properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of its synthesis with flow chemistry and automated platforms is a promising direction. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for nitrated compounds which can be thermally sensitive.

Automated synthesis platforms can enable high-throughput screening of reaction conditions and the rapid generation of a library of analogs. This approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery programs, allowing for the systematic modification of the parent compound and the evaluation of the resulting biological activities.

Advanced Computational Modeling for Predictive Chemistry and AI-Driven Design

Computational modeling is poised to play a pivotal role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic properties, which in turn can inform its reactivity and potential applications. researchgate.net For instance, computational studies on the related compound 2-Amino-3-bromo-5-nitropyridine have been used to analyze its molecular structure, vibrational spectra, and nonlinear optical properties. researchgate.net

Molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives with biological targets, thereby guiding the design of new therapeutic agents. nih.gov Artificial intelligence (AI) and machine learning algorithms can be trained on existing data to predict the properties and activities of novel, un-synthesized derivatives, accelerating the design-build-test-learn cycle in drug discovery and materials science.

Exploration in Niche Material Science Applications

The unique electronic and structural features of this compound suggest its potential for exploration in niche material science applications. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups, along with the polarizable bromine atom, could impart interesting optical and electronic properties.

For example, related nitropyridine derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. researchgate.net The ability of the molecule to participate in hydrogen bonding and potentially form ordered solid-state structures could also make it a candidate for the development of novel crystalline materials with tailored properties. Further research could explore its use as a building block for functional polymers or as a component in charge-transfer complexes.

常见问题

Q. What are the optimal synthetic routes for preparing 6-Amino-3-bromo-5-nitro-pyridin-2-ol with high purity for research purposes?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes nitration of a bromo-substituted precursor followed by introduction of the amino and hydroxyl groups. For example, nitration of 3-bromo-5-aminopyridin-2-ol under controlled conditions (e.g., mixed acid system at 0–5°C) achieves selective nitro group placement. Purification via recrystallization using ethanol/water mixtures (3:1 v/v) yields >95% purity. Key intermediates should be characterized by ¹H NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) combined with high-resolution mass spectrometry (HRMS) provides comprehensive structural verification. The hydroxyl proton appears as a broad singlet at δ 10.2–11.5 ppm in DMSO-d₆, while aromatic protons show coupling patterns indicative of para-substituted nitro groups. FT-IR confirms nitro stretches at 1520–1560 cm⁻¹ (asymmetric) and 1340–1380 cm⁻¹ (symmetric). HRMS should exhibit a molecular ion peak at m/z 247.9432 (M+H⁺) .

Q. What are the key stability considerations when handling this compound in aqueous and organic solvent systems?

Methodological Answer: The compound demonstrates pH-dependent stability, with optimal storage in anhydrous DMSO at -20°C. Aqueous solutions below pH 5.0 show <5% decomposition over 72 hours, while alkaline conditions (pH >8.0) accelerate nitro group reduction. Degradation can be monitored via HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 254 nm. For long-term storage, lyophilization under inert atmosphere is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Implement standardized bioassay protocols across laboratories with controlled parameters (pH 7.4, 37°C, serum-free media). Conduct comparative structure-activity relationship (SAR) studies using analogues like 5-bromo-2-methylpyridin-3-ol to isolate structural contributors to activity. Statistical meta-analysis of dose-response curves from ≥3 independent replicates helps identify true efficacy thresholds. Additionally, validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What computational chemistry approaches best predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level effectively model charge distribution, showing maximal positive charge at C-3 bromine (Mulliken charge +0.32) and C-5 nitro group. Molecular electrostatic potential maps identify the C-6 amino group as the preferred site for electrophilic attacks, validated through Fukui function analysis. Transition-state modeling (e.g., NBO analysis) further clarifies steric and electronic effects influencing substitution pathways .

Q. How does the electronic interplay between substituents in this compound influence its coordination chemistry with transition metals?

Methodological Answer: The ortho-directing hydroxyl and amino groups create a bidentate binding pocket ideal for Cu(II) and Pd(II) complexation. Cyclic voltammetry reveals a quasi-reversible redox couple at E₁/₂ = +0.68 V vs Ag/AgCl, indicating metal-ligand charge transfer. X-ray absorption spectroscopy (XAS) confirms square planar geometry with bond lengths of 1.95 Å (Cu–N) and 1.98 Å (Cu–O). Spectrophotometric titration (UV-Vis) quantifies binding constants (Kₐ ~ 10⁵ M⁻¹) in methanol/water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。